![molecular formula C14H16N4O3 B5633634 methyl N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-beta-alaninate](/img/structure/B5633634.png)

methyl N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-beta-alaninate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

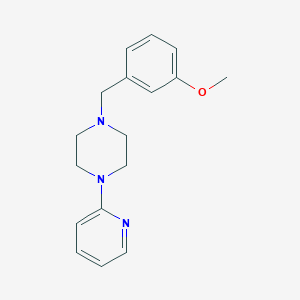

The compound "methyl N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-beta-alaninate" belongs to a class of chemicals characterized by the presence of imidazole and benzimidazole rings. These structures are notable in medicinal chemistry and materials science due to their unique chemical and physical properties.

Synthesis Analysis

Synthesis of complex molecules like this typically involves multi-step reactions, starting from simpler benzimidazole or imidazole precursors. For example, imidazoles have been synthesized through reactions involving amidoximes and pentafluorobenzoyl derivatives in the presence of palladium catalysts, offering a pathway to amino acid mimetics with imidazole termini (Zaman, Kitamura, & Abell, 2005).

Molecular Structure Analysis

The molecular structure of compounds with imidazole and benzimidazole rings can be determined using X-ray crystallography, showcasing features like planar conjugated systems and hydrogen bonding patterns. These structures often exhibit aromaticity, which contributes to their stability and reactivity (Qi et al., 2009).

Chemical Reactions and Properties

Imidazole and benzimidazole derivatives participate in various chemical reactions, including cyclizations, N-alkylations, and formations of coordination compounds with metals. These reactions are pivotal for modifying the chemical structure to achieve desired physical and biological properties. For instance, imidazole rings have been utilized in constructing coordination compounds with copper and cobalt, influencing the electronic and structural characteristics of the resulting complexes (Sokol et al., 2011).

作用機序

The mechanism of action of imidazole-containing compounds can vary widely depending on the specific compound and its intended use. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

将来の方向性

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, the future directions in the field of imidazole-containing compounds could involve the development of new drugs with improved efficacy and safety profiles.

特性

IUPAC Name |

methyl 3-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-21-12(19)6-7-15-14(20)18-9-8-17-11-5-3-2-4-10(11)16-13(17)18/h2-5H,6-9H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSABCCGYZNOPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC(=O)N1CCN2C1=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-beta-alaninate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-({1-[4-(4-fluorophenyl)-4-oxobutanoyl]piperidin-3-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5633552.png)

![(2,3-dimethylphenyl){4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}acetic acid](/img/structure/B5633561.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5633563.png)

![(3aS*,6aS*)-2-[3-(difluoromethoxy)benzyl]-5-[(dimethylamino)carbonyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5633576.png)

![3-(3-methyl-2-buten-1-yl)-1-[(4-methyl-1-piperazinyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B5633596.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxamide](/img/structure/B5633637.png)

![2-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5633657.png)

![1-(4-chlorophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5633662.png)